molecular formula C18H16ClN3O3S B2838277 (5-Chloro-2-methoxyphenyl)(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone CAS No. 2034277-98-8

(5-Chloro-2-methoxyphenyl)(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone

Cat. No.: B2838277
CAS No.: 2034277-98-8
M. Wt: 389.85
InChI Key: ZFOUPJWOIHHMGG-UHFFFAOYSA-N
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Description

(5-Chloro-2-methoxyphenyl)(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C18H16ClN3O3S and its molecular weight is 389.85. The purity is usually 95%.
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Biological Activity

Chemical Structure and Properties

The compound (5-Chloro-2-methoxyphenyl)(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone has the following chemical characteristics:

  • Molecular Formula : C18_{18}H16_{16}ClN3_3O3_3S
  • Molecular Weight : 389.9 g/mol
  • CAS Number : 2034277-98-8

This compound features a chloro-methoxyphenyl moiety, a thiophene ring, and a pyrrolidine structure, which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the oxadiazole and thiophene rings enhances its binding affinity through hydrogen bonding and hydrophobic interactions.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance:

  • A study demonstrated that compounds containing oxadiazole structures showed high antiproliferative activity against various cancer cell lines, including breast cancer (T-47D), leukemia (SR), and melanoma (SK-MEL-5) with inhibition percentages exceeding 80% in some cases .
Cell Line Inhibition (%)
T-47D (Breast)90.47
SR (Leukemia)81.58
SK-MEL-5 (Melanoma)84.32

Enzyme Inhibition

The compound's structure suggests potential as an inhibitor for certain enzymes involved in cancer progression. For example:

  • Compounds similar to this one have been shown to inhibit key pathways such as EGFR and Src kinases, which are crucial in tumor growth and metastasis .

Antimicrobial Activity

Some derivatives of oxadiazoles have also shown promising antimicrobial properties, suggesting that this compound could possess similar activities. The presence of the thiophene ring often correlates with enhanced antimicrobial effects .

Case Studies and Research Findings

  • Antiproliferative Studies : A comprehensive evaluation of various oxadiazole derivatives, including this compound, indicated significant cytotoxic effects against a panel of cancer cell lines. The IC50_{50} values for some derivatives were reported as low as 0.67 µM against prostate cancer cells, highlighting the potential efficacy of these compounds in therapeutic applications .
  • Molecular Docking Studies : Computational studies have been conducted to predict the binding affinity of this compound to various biological targets. Results indicated favorable interactions with target proteins associated with cancer progression, supporting its potential as a lead compound for drug development .

Properties

IUPAC Name

(5-chloro-2-methoxyphenyl)-[3-(5-thiophen-2-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O3S/c1-24-14-5-4-12(19)9-13(14)18(23)22-7-6-11(10-22)16-20-17(25-21-16)15-3-2-8-26-15/h2-5,8-9,11H,6-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFOUPJWOIHHMGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)N2CCC(C2)C3=NOC(=N3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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